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Compound of Interest

(R)-6-(Hydroxymethyl)morpholin-
Compound Name: 3
-one

Cat. No.: B3030564

An In-Depth Technical Guide to (R)-6-(Hydroxymethyl)morpholin-3-one: Structure,
Properties, and Applications

Introduction

(R)-6-(Hydroxymethyl)morpholin-3-one is a chiral heterocyclic compound of significant
interest in modern medicinal chemistry and drug discovery. Its unique molecular architecture,
combining a rigid morpholin-3-one core with a stereodefined hydroxymethyl substituent,
renders it a valuable and versatile building block for the synthesis of complex therapeutic
agents. The morpholine moiety is a well-established scaffold in drug design, known for
conferring favorable physicochemical properties such as improved aqueous solubility and
metabolic stability, which can enhance pharmacokinetic profiles.[1] The presence of the (R)-
chiral center and a reactive primary alcohol function offers precise three-dimensional
orientation and a key handle for further molecular elaboration, making it a sought-after
intermediate for creating novel chemical entities with high target specificity.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug
development professionals. It aims to provide a detailed exploration of the chemical structure,
physicochemical properties, synthesis, reactivity, and applications of (R)-6-
(Hydroxymethyl)morpholin-3-one, grounded in established scientific principles and field-
proven insights.
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Molecular Architecture and Physicochemical

Properties
Structural Elucidation

The core of (R)-6-(Hydroxymethyl)morpholin-3-one is a six-membered morpholine ring
containing an oxygen atom and a nitrogen atom at the 1- and 4-positions, respectively. A
ketone group is situated at the 3-position, forming a lactam (a cyclic amide). The key feature is
the substituent at the 6-position: a hydroxymethyl group (-CH20H) attached to a chiral carbon
with a defined (R)-configuration.[2] This stereocenter is critical, as enantiomers of a drug often
exhibit vastly different pharmacological activities and metabolic fates.[2] The hydroxymethyl
group not only introduces a point of polarity but also serves as a primary site for hydrogen
bonding and further chemical modification.[3][4]
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Caption: Chemical structure of (R)-6-(Hydroxymethyl)morpholin-3-one.

Key Identifiers and Properties

A summary of the key chemical and physical properties of (R)-6-(Hydroxymethyl)morpholin-
3-one is provided below. It is important to note that some of these values, particularly
thermodynamic properties, are predicted through computational models due to limited publicly
available experimental data.[5][6]
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Property Value Reference(s)
CAS Number 919286-65-0 [21(3151[7]
Molecular Formula CsHoNOs3 [21[31[5]
Molecular Weight 131.13 g/mol [21[31[5]
(6R)-6-
IUPAC Name (hydroxymethyl)morpholin-3- [2][3]
one
Appearance White to off-white solid [5][6]
Boiling Point 397.1 £ 27.0 °C (Predicted) [51[6]
Density 1.34 + 0.1 g/cm3 (Predicted) [5]
pKa 13.98 + 0.40 (Predicted) [5][6]
Storage 2-8°C, sealed in a dry 5171

environment

Isomeric SMILES

Ci1Cco

[2](3]

InChl Key

DMELBDGPDOJCTC-
SCSAIBSYSA-N

[2](3]

Synthesis and Stereochemical Control
Rationale for Chiral Synthesis

In drug development, the three-dimensional structure of a molecule is paramount for its

interaction with biological targets like enzymes and receptors. The synthesis of

enantiomerically pure compounds is therefore not an academic exercise but a regulatory and

clinical necessity. The use of a single, defined enantiomer such as (R)-6-

(Hydroxymethyl)morpholin-3-one minimizes the risk of off-target effects, reduces metabolic

burden, and ensures that the therapeutic action is derived solely from the active stereoisomer.

Precursor-Directed Synthesis
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A robust and common strategy to achieve high enantiomeric purity for this molecule is through
a precursor-directed approach, starting from a readily available chiral molecule. L-serine, a
natural amino acid, is an exemplary starting material for this purpose.[2][3] The inherent
stereochemistry of the L-serine is carried through the synthetic sequence to establish the
desired (R)-configuration at the C6 position of the final morpholin-3-one product.

Conceptual Experimental Workflow:

o Protection: The amine and carboxylic acid groups of L-serine are appropriately protected to
prevent unwanted side reactions.

o Reduction: The protected carboxylic acid is selectively reduced to a primary alcohol.

e Cyclization: An intramolecular reaction is induced to form the six-membered morpholine ring.
This step is critical and often involves the formation of the ether linkage.

o Deprotection and Lactam Formation: Protective groups are removed, and the molecule is
cyclized to form the stable morpholin-3-one (lactam) ring.

 Purification: The final product is purified using standard techniques such as column
chromatography or recrystallization to achieve high chemical and optical purity.

L-Serine (Chiral Pool) }—>| Protection & Reduction }*)

- . P (R)-6-(Hydroxymethyl)
Intramolecular Cyclization }—>| Deprotection & Lactamization }7 morpholin-3-one

Click to download full resolution via product page

Caption: Conceptual workflow for precursor-directed synthesis.

Spectroscopic Characterization (Expected)

Confirmation of the structure of (R)-6-(Hydroxymethyl)morpholin-3-one relies on a
combination of standard spectroscopic techniques. While specific spectral data is often
proprietary, the expected features can be reliably predicted based on the molecule's functional
groups.
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Technique Expected Features

Broad peak at ~3400-3200 cm~* (O-H stretch

from alcohol and N-H stretch from amide);
Infrared (IR) Strong, sharp peak at ~1670 cm~1 (C=0 stretch

of the amide); Peaks around 1100 cm~1 (C-O-C

stretch of the ether).

A complex set of multiplets in the ~3.0-4.5 ppm

range corresponding to the diastereotopic

protons of the morpholine ring and the -CH20H
1H NMR _

group. A broad singlet for the N-H proton and a

triplet for the O-H proton (may exchange with

D20).

A signal in the ~170 ppm region for the carbonyl

carbon (C3). A signal around ~60-70 ppm for the
13C NMR carbon bearing the hydroxyl group (C6). Other

signals for the remaining ring carbons (C2, C5)

in the ~40-80 ppm range.

A molecular ion peak (M*) or protonated
molecule ([M+H]*) at m/z corresponding to its
Mass Spec. (MS) molecular weight (131.13). Common
fragmentation patterns would include the loss of
the hydroxymethyl group (-CH20H) or water (-

H20).

Chemical Reactivity and Derivatization

The molecule possesses three primary sites for chemical modification, making it a highly
adaptable scaffold for building molecular diversity.

» Nitrogen Atom (Amide): The secondary amine within the lactam can undergo reactions like
N-alkylation or N-acylation under appropriate basic conditions, allowing for the introduction of
various substituents.[3]
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o Hydroxymethyl Group (Primary Alcohol): The -CH20H group is a versatile handle. It can be
oxidized to an aldehyde or carboxylic acid, esterified, or converted into an ether. It can also
be transformed into a leaving group (e.g., tosylate) to enable nucleophilic substitution
reactions.[3]

o Amide Carbonyl: The carbonyl group can be subjected to reduction to form the
corresponding amine.

(R)-6-(Hydroxymethyl)morpholin-3-one

at -CH20H

N-Alkviation O-Esterification
ylat O-Alkylation Reduction
N-Acylation N
Oxidation

Click to download full resolution via product page

Caption: Key reactive sites for chemical derivatization.

Applications in Medicinal Chemistry and Drug

Discovery
The Morpholine Scaffold in CNS Drug Design

The morpholine ring is considered a "privileged" scaffold in medicinal chemistry, particularly for
drugs targeting the central nervous system (CNS).[1] Its polarity and ability to act as a
hydrogen bond acceptor improve aqueous solubility and can help modulate lipophilicity to fall
within the narrow range required for crossing the blood-brain barrier (BBB).[3] Research has
shown that the morpholinone core of molecules like (R)-6-(Hydroxymethyl)morpholin-3-one
can be modified to enhance BBB permeability, a crucial factor in developing treatments for
neurological conditions.[3]

Role as a Chiral Building Block

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.smolecule.com/products/s3318990
https://www.benchchem.com/product/b3030564?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC7877733/
https://www.smolecule.com/products/s3318990
https://www.benchchem.com/product/b3030564?utm_src=pdf-body
https://www.smolecule.com/products/s3318990
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3030564?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

This compound serves as an essential intermediate in the synthesis of more complex
molecules where the stereochemistry and functionality of the morpholine ring are critical for
biological activity. It has been identified as a valuable precursor in the development of
neurokinin-1 (NK1) antagonists, a class of drugs investigated for treating depression, anxiety,
and emesis.[3] The specific (R)-configuration and the hydroxymethyl group are often essential
for achieving high-affinity binding to the target receptor.

Safety, Handling, and Storage

As a fine chemical intended for research, (R)-6-(Hydroxymethyl)morpholin-3-one requires
careful handling to ensure personnel safety and maintain compound integrity.

Hazard Identification

While specific toxicology data for this exact compound is limited, related morpholine and lactam
structures may cause skin, eye, and respiratory irritation.[8][9] It is crucial to treat the
compound as potentially hazardous in the absence of complete data.

Recommended Handling Protocol

e Engineering Controls: Handle the compound in a well-ventilated fume hood to minimize
inhalation exposure.

o Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-
resistant gloves (e.g., nitrile), and safety glasses or goggles.[10][11]

» Dispensing: As a solid, avoid generating dust when weighing or transferring. Use appropriate
tools like spatulas.

o Spills: In case of a small spill, carefully sweep up the solid material, place it in a sealed
container for disposal, and clean the area with a suitable solvent.

» Disposal: Dispose of waste material in accordance with local, state, and federal regulations
for chemical waste.

Storage and Stability
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To ensure long-term stability and prevent degradation, the compound should be stored in a
tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[7] Recommended
storage is in a cool, dry place, typically at 2-8°C.[5][7] It should be kept away from strong
oxidizing agents.[10]

Conclusion

(R)-6-(Hydroxymethyl)morpholin-3-one stands out as a high-value chiral intermediate with
significant potential in advanced drug discovery. Its well-defined stereochemistry, coupled with
the favorable physicochemical properties of the morpholinone scaffold and the synthetic
versatility of its hydroxymethyl group, makes it an enabling tool for medicinal chemists. From
enhancing CNS penetration to providing a rigid core for orienting pharmacophoric elements,
this compound offers a reliable starting point for the rational design of next-generation
therapeutics. A thorough understanding of its properties, synthesis, and handling is essential
for leveraging its full potential in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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